(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride
Description
Properties
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-6H,(H,11,12)(H,13,14);1H/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOPJBOINWGCS-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride, also known by its CAS number 2230816-95-0, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- Appearance : Typically found as a powder.
- Purity : Generally around 95% to 97% .
The compound's biological activity can be attributed to its structural features, particularly the benzodiazole moiety, which is known for its diverse pharmacological effects. The presence of the prop-2-enoic acid group suggests potential interactions with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds containing the benzodiazole structure exhibit significant antimicrobial activity. A study highlighted that derivatives of benzodiazole showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated a dose-dependent decrease in cell viability for various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 1: Insecticidal Activity
A study evaluated the larvicidal activity of related benzodiazole compounds against Aedes aegypti, a vector for several viral diseases. Although specific data on this compound was not available, related compounds displayed significant larvicidal properties, highlighting the potential for this compound to contribute to vector control strategies .
Case Study 2: Toxicity Assessment
In toxicity studies conducted on mice, compounds structurally similar to this compound were assessed for safety profiles. The results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in vital organs . This suggests a favorable safety margin for further pharmacological exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The compound is compared to two analogs:
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (imidazole derivative) .
(2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid hydrochloride (pyrazole derivative) .
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; †Assumed from molecular formula in .
Implications of Structural Differences
- In contrast, the imidazole and pyrazole analogs lack fused aromatic systems, reducing planarity .
- Electron Effects : The electron-withdrawing benzimidazole ring may lower the pKa of the carboxylic acid group compared to imidazole and pyrazole derivatives, influencing solubility and reactivity.
- Pyrazole’s adjacent N atoms may enable unique binding modes .
Q & A
Q. Optimization Tips :
- Adjust stoichiometry of coupling reagents (1.2–1.5 equivalents) to enhance efficiency.
- Monitor reaction progress via HPLC or LC-MS to identify incomplete steps .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks. The conjugated double bond (2E-configuration) shows characteristic coupling constants () in -NMR .
- Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] peak) .
- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous α,β-unsaturated acids .
Basic: What storage conditions are critical for maintaining the compound’s stability?
Methodological Answer:
- Temperature : Store at 4°C in airtight containers to prevent degradation via hydrolysis or oxidation .
- Humidity Control : Use desiccants (e.g., silica gel) to minimize moisture absorption, which can destabilize the hydrochloride salt .
- Light Sensitivity : Protect from UV exposure by using amber glassware or opaque storage solutions .
Advanced: How can computational modeling predict the reactivity of the α,β-unsaturated carboxylic acid moiety in Michael addition reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, LUMO localization on the β-carbon indicates susceptibility to nucleophilic addition .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction kinetics, correlating with experimental yields .
- Benchmarking : Compare computed activation energies with experimental data (e.g., Arrhenius plots) to validate models .
Advanced: How can researchers resolve contradictions between experimental and computational data regarding electronic properties?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis spectroscopy for conjugation effects vs. DFT-predicted absorption wavelengths) .
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on predictions .
- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .
Advanced: What in vitro assays are suitable for studying the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to enzymes like cytochrome P450 .
- DNA Binding Studies : Employ ethidium bromide displacement assays or circular dichroism (CD) to assess intercalation or groove-binding modes .
- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify internalization via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
